(E)-N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is an organic compound with a complex structure It is characterized by the presence of an amide group attached to a propenyl chain, which is further substituted with ethyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE typically involves the reaction of 2-ethyl-6-methylaniline with cinnamoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate amide, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
(E)-N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE: A similar compound without the (E)-configuration.
N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-BUTENAMIDE: A compound with a butenyl chain instead of a propenyl chain.
N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPANAMIDE: A compound with a propanamide group instead of a propenamide group.
Uniqueness
(E)-N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different interactions with molecular targets compared to its isomers or analogs.
Properties
IUPAC Name |
(E)-N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-4-17-12-8-9-14(2)18(17)20-19(21)15(3)13-16-10-6-5-7-11-16/h5-13H,4H2,1-3H3,(H,20,21)/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAQHACTCHPVII-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(=CC2=CC=CC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C(=C/C2=CC=CC=C2)/C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.